molecular formula C21H18N4OS2 B12395023 Telomerase-IN-4

Telomerase-IN-4

Cat. No.: B12395023
M. Wt: 406.5 g/mol
InChI Key: WTEOELIZXPFQOY-UHFFFAOYSA-N
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Description

Telomerase-IN-4 is a potent inhibitor of the enzyme telomerase, which is responsible for maintaining the length of telomeres at the ends of chromosomes Telomerase is crucial for cellular immortality and is active in germ cells, stem cells, and most cancer cells

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Telomerase-IN-4 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

    Formation of the Core Structure: This involves the construction of the core scaffold through a series of condensation and cyclization reactions.

    Functional Group Modifications: Introduction of various functional groups to enhance the inhibitory activity against telomerase.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Telomerase-IN-4 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify certain functional groups, potentially altering the compound’s activity.

    Substitution: Various substitution reactions can introduce different substituents, affecting the compound’s properties.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with varying degrees of telomerase inhibitory activity.

Scientific Research Applications

Telomerase-IN-4 has a wide range of scientific research applications:

    Chemistry: Used as a tool to study the structure and function of telomerase and its role in cellular processes.

    Biology: Helps in understanding the mechanisms of telomere maintenance and the role of telomerase in aging and cancer.

    Medicine: Potential therapeutic agent for cancer treatment by targeting telomerase activity in cancer cells.

    Industry: Utilized in the development of diagnostic assays for telomerase activity, which can be used in cancer diagnostics.

Mechanism of Action

Telomerase-IN-4 exerts its effects by binding to the active site of telomerase, thereby inhibiting its activity This prevents the addition of telomeric repeats to the ends of chromosomes, leading to telomere shortening and eventual cell senescence or apoptosis

Comparison with Similar Compounds

    Imetelstat: Another telomerase inhibitor with a similar mechanism of action.

    6-thio-2’-deoxyguanosine: A compound that incorporates into telomeres and disrupts their function.

    Telomestatin: A natural product that stabilizes G-quadruplex structures in telomeres, inhibiting telomerase activity.

Uniqueness of Telomerase-IN-4: this compound is unique due to its high specificity and potency in inhibiting telomerase. Unlike some other inhibitors, it does not significantly affect other cellular processes, making it a promising candidate for targeted cancer therapy.

Properties

Molecular Formula

C21H18N4OS2

Molecular Weight

406.5 g/mol

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide

InChI

InChI=1S/C21H18N4OS2/c1-13-5-7-14(8-6-13)17-9-10-20(25-24-17)27-12-19(26)23-21-16(11-22)15-3-2-4-18(15)28-21/h5-10H,2-4,12H2,1H3,(H,23,26)

InChI Key

WTEOELIZXPFQOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=C(C4=C(S3)CCC4)C#N

Origin of Product

United States

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